4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine
Overview
Description
The compound “4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine” is a nitrogen-containing heterocycle . It is related to the class of compounds known as diphenylmethanes, which consist of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another study reported the synthesis of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI code for a similar compound, 4-(1H-pyrazol-1-yl)piperidine, is 1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar has been reported .Scientific Research Applications
Synthesis and Intermediates
Synthesis Methods : A significant application of compounds similar to 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine is in the synthesis of other chemicals. For example, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a related compound, is a key intermediate in the synthesis of Crizotinib, an anti-cancer drug. A robust three-step synthesis process has been developed for producing multi-kilogram quantities of this intermediate, involving nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012).
Molecular Structure Investigations : Molecular structure analysis of compounds incorporating pyrazole/piperidine/aniline moieties has been conducted. Such investigations are crucial in understanding the properties and potential applications of these compounds (Shawish et al., 2021).
Tricyclic Condensed Rings Synthesis : The synthesis of new compounds based on the pyrazole and isoxazole framework, fused to a cycloalkene unit and bearing a 1-piperidinyl group, has been reported. These compounds are examples of potential antipsychotic molecules (Pinna et al., 2013).
Potential Therapeutic Applications
Antagonist Activity : A study on 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole identified it as a human dopamine D4 (hD4) receptor ligand with potential therapeutic applications in neurological disorders (Rowley et al., 1997).
Antibacterial and Antiviral Activities : Novel derivatives of pyrazole have been synthesized and tested for their antibacterial and antiviral activities. These compounds, derived from piperidyl chalcones, showed potential as anti-HIV agents (Rizvi et al., 2012).
Pharmacological Studies
Molecular Interaction Studies : The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was analyzed to understand the antagonist activity of such compounds (Shim et al., 2002).
Biological Screening : Fused pyran derivatives containing imidazopyrazole moieties have been synthesized and screened for their antibacterial, antituberculosis, and antimalarial activities. These compounds have potential for the treatment of infectious diseases (Kalaria et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as soluble epoxide hydrolases and cyclin-dependent kinase 2 (CDK2) . These enzymes play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (such as soluble epoxide hydrolases or cdk2) and inhibit their activity . This inhibition could lead to changes in the biological processes regulated by these enzymes.
Biochemical Pathways
For instance, inhibition of soluble epoxide hydrolases could impact the metabolism of fatty acid epoxides , while inhibition of CDK2 could affect cell cycle progression .
Result of Action
If this compound inhibits soluble epoxide hydrolases or cdk2, it could potentially reduce inflammation or alter cell cycle progression, respectively .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1-cyclopentylpyrazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-4-13(3-1)16-10-12(9-15-16)11-5-7-14-8-6-11/h9-11,13-14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQQBCDATZQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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